molecular formula C9H7NS2 B1305929 1-Benzothiophene-3-carbothioamide CAS No. 24662-24-6

1-Benzothiophene-3-carbothioamide

Cat. No. B1305929
CAS RN: 24662-24-6
M. Wt: 193.3 g/mol
InChI Key: SQGQIBRTUHBEDB-UHFFFAOYSA-N
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Description

1-Benzothiophene-3-carbothioamide (BTCA) is a heterocyclic compound of the benzothiophene family that is widely used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in the late 1990s, and its unique structure and properties have made it a popular choice for research in the fields of organic chemistry, pharmacology, and biochemistry. BTCA has a wide range of applications, from the synthesis of other molecules to the study of its biochemical and physiological effects.

Mechanism of Action

While the specific mechanism of action for 1-Benzothiophene-3-carbothioamide is not mentioned in the search results, benzothiophene derivatives have been found to exhibit various biological activities, allowing them to act as anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, anti-convulsant agents, and more .

Safety and Hazards

While specific safety data for 1-Benzothiophene-3-carbothioamide was not found, it’s important to handle all chemical compounds with care. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

Benzothiophene derivatives, including 1-Benzothiophene-3-carbothioamide, are promising candidates for the development of new potent lead molecules in drug design . Future research may focus on the synthesis of more active and less toxic benzothiophene-based medicinal drugs . Biocatalytic strategies are also being explored for the construction of sp3-rich polycyclic compounds from benzothiophenes .

Biochemical Analysis

Biochemical Properties

1-Benzothiophene-3-carbothioamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By affecting these pathways, this compound can influence cell function and behavior. Furthermore, this compound has been shown to impact gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . These effects on gene expression can subsequently influence cellular metabolism and other critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression These binding interactions can result in changes in cellular processes, including enzyme activity, gene expression, and cellular signaling pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . The degradation of this compound can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interactions with critical enzymes and proteins involved in liver and kidney function. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, and their interaction with this compound can lead to the formation of metabolites with different biochemical properties . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . Understanding the metabolic pathways of this compound is critical for predicting its effects on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can bind to specific transporters, facilitating its uptake into cells and its distribution within various cellular compartments . Additionally, this compound can interact with binding proteins, affecting its localization and accumulation within tissues . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of this compound and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals that guide its localization . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the activity and function of this compound within different subcellular compartments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its effects on cellular processes.

properties

IUPAC Name

1-benzothiophene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGQIBRTUHBEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380008
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24662-24-6
Record name 1-benzothiophene-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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